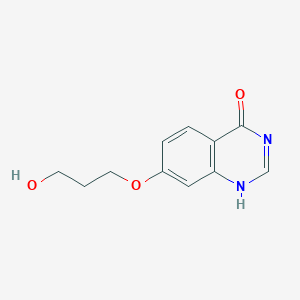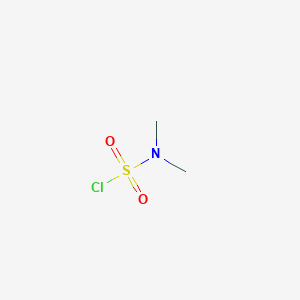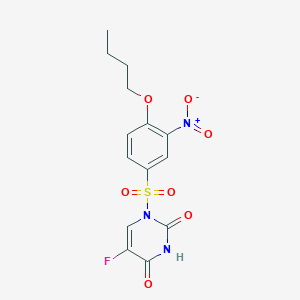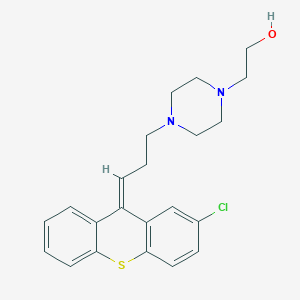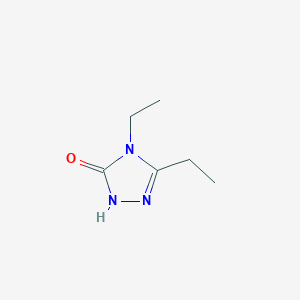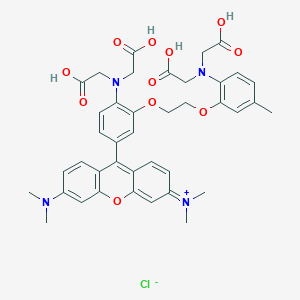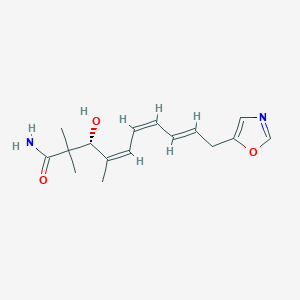
Phthoxazolin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phthoxazolin is a synthetic compound that has gained attention in scientific research due to its potential as a tool for studying biological processes. This compound has been shown to have a unique mechanism of action that allows it to selectively target specific proteins, making it a valuable tool for studying cellular pathways and protein functions.
Wissenschaftliche Forschungsanwendungen
Biosynthesis and Gene Clustering
Phthoxazolin A, an oxazole-containing polyketide, is known for its broad spectrum of anti-oomycete and herbicidal activities. The biosynthetic gene cluster for phthoxazolin A was identified and characterized in Streptomyces avermitilis, a producer of the anthelmintic agent avermectin. The study provided insights into the biosynthesis of the oxazole ring, triene polyketide, and carbamoyl moieties, deepening the understanding of the molecular genetics and enzymology of polyketide biosynthesis (Suroto et al., 2018).
Synthetic Chemistry and Catalysis
Phthoxazolin A has been synthesized using a series of highly stereoselective palladium-catalyzed cross-coupling reactions. The synthesis involves the construction of the Z,Z,E-trienyl unit and represents a significant accomplishment in the field of synthetic organic chemistry (Hénaff & Whiting, 2000). Furthermore, phosphinooxazolines, which are closely related to phthoxazolines, have been used as versatile, modular P,N-ligands in asymmetric catalysis. Their steric and electronic properties can be tailored for specific applications, significantly contributing to the field of asymmetric synthesis and catalysis (Helmchen & Pfaltz, 2000).
Cancer Research
In cancer research, phthoxazolin A has shown potential in modulating tumor–stromal cell interactions. Specifically, it inhibits the growth of human prostate cancer cells by affecting the interactions between prostate cancer cells and prostate stromal cells (PrSC). Phthoxazolin A impacts the expression of myofibroblast markers and the secretion of growth factors from PrSC, indicating its potential as a small-molecule modulator in cancer treatment (Kawada et al., 2009).
Eigenschaften
CAS-Nummer |
130288-22-1 |
|---|---|
Produktname |
Phthoxazolin |
Molekularformel |
C16H22N2O3 |
Molekulargewicht |
290.36 g/mol |
IUPAC-Name |
(3R,4Z,6Z,8E)-3-hydroxy-2,2,4-trimethyl-10-(1,3-oxazol-5-yl)deca-4,6,8-trienamide |
InChI |
InChI=1S/C16H22N2O3/c1-12(14(19)16(2,3)15(17)20)8-6-4-5-7-9-13-10-18-11-21-13/h4-8,10-11,14,19H,9H2,1-3H3,(H2,17,20)/b6-4-,7-5+,12-8-/t14-/m1/s1 |
InChI-Schlüssel |
MRTUFVRJHFZVOT-FJOYPXEJSA-N |
Isomerische SMILES |
C/C(=C/C=C\C=C\CC1=CN=CO1)/[C@H](C(C)(C)C(=O)N)O |
SMILES |
CC(=CC=CC=CCC1=CN=CO1)C(C(C)(C)C(=O)N)O |
Kanonische SMILES |
CC(=CC=CC=CCC1=CN=CO1)C(C(C)(C)C(=O)N)O |
Synonyme |
phthoxazolin phthoxazolin A |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![Imidazo[1,5-A]pyridine-1-carboxylic acid](/img/structure/B143811.png)
